REACTION_CXSMILES
|
[P:1]([Cl:4])(Cl)Cl.[CH2:5]([OH:11])[C:6]([CH3:10])([CH3:9])[CH2:7][OH:8].Cl>C(Cl)(Cl)Cl>[Cl:4][P:1]1[O:11][CH2:5][C:6]([CH3:10])([CH3:9])[CH2:7][O:8]1
|
Name
|
|
Quantity
|
775.4 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
520.8 g
|
Type
|
reactant
|
Smiles
|
C(C(CO)(C)C)O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
by distillation at atmospheric pressure to a pot temperature of 100° C
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue through a short vacuum-jacketed Vigreaux column
|
Name
|
|
Type
|
product
|
Smiles
|
ClP1OCC(CO1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 803.6 g | |
YIELD: PERCENTYIELD | 95.3% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |